4-bromo-2-isopropyl-5-methylphenyl [1,1'-biphenyl]-4-carboxylate
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Overview
Description
4-bromo-2-isopropyl-5-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a methyl group, and an isopropyl group attached to a biphenyl structure. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-isopropyl-5-methylphenyl [1,1'-biphenyl]-4-carboxylate typically involves multiple steps, including electrophilic aromatic substitution and esterification reactionsThe final step involves the esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-isopropyl-5-methylphenyl [1,1'-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
4-bromo-2-isopropyl-5-methylphenyl [1,1'-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-isopropyl-5-methylphenyl [1,1'-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups in the compound can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the biphenyl and ester groups.
2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Contains a bromophenyl group but has a different core structure.
4-Bromomethyl-2-biphenylcarbonitrile: Similar biphenyl structure but with a nitrile group instead of a carboxylate.
Uniqueness
4-bromo-2-isopropyl-5-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its biphenyl core and ester functionality make it particularly useful in the synthesis of complex organic molecules and in studies related to molecular interactions.
Properties
Molecular Formula |
C23H21BrO2 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
(4-bromo-5-methyl-2-propan-2-ylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H21BrO2/c1-15(2)20-14-21(24)16(3)13-22(20)26-23(25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3 |
InChI Key |
HAOBEZYPIRCZJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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